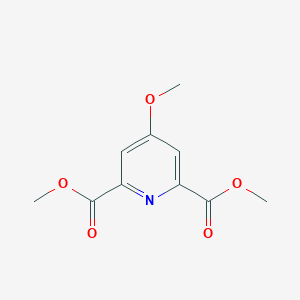

dimethyl 4-methoxypyridine-2,6-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-methoxypyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIRNYBABWFVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173628 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19872-93-6 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19872-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dimethyl 4-methoxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of dimethyl 4-methoxypyridine-2,6-dicarboxylate, a key heterocyclic building block in organic and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a precursor in the development of novel therapeutic agents. Particular emphasis is placed on its utility in the synthesis of dicarboxamide derivatives with potential applications in anticancer therapy through the stabilization of G-quadruplex DNA.

Chemical Identity and Properties

This compound is a pyridine derivative with the formal IUPAC name This compound . Its unique structure, featuring a methoxy group at the 4-position and two methyl ester groups at the 2- and 6-positions of the pyridine ring, makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 19872-93-6 | [1][2][3] |

| Molecular Formula | C10H11NO5 | [1] |

| Molecular Weight | 225.20 g/mol | [4] |

| Melting Point | 222.5-223.5 °C | [3] |

| Boiling Point (Predicted) | 360.9 ± 37.0 °C | [3] |

| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 0.29 ± 0.10 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated precursor. Additionally, one-pot synthesis strategies have been developed to improve efficiency and atom economy.

Synthesis from Halogenated Precursors

A versatile method for the synthesis of this compound involves the reaction of a 4-halo-pyridine-2,6-dicarboxylate derivative with sodium methoxide. The electron-withdrawing nature of the two ester groups facilitates the nucleophilic aromatic substitution at the 4-position.

Experimental Protocol: Synthesis from Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Dissolution: Dimethyl 4-bromopyridine-2,6-dicarboxylate is dissolved in anhydrous methanol.

-

Reaction with Sodium Methoxide: A solution of sodium methoxide in methanol is added to the reaction mixture.

-

Heating: The mixture is heated under reflux to drive the reaction to completion.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

One-Pot Synthesis

Recent advancements have led to the development of one-pot methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[5] These methods often start from simple and readily available precursors like pyruvates and aldehydes.[5]

Conceptual Workflow for One-Pot Synthesis

Caption: One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylates.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of more complex molecules with significant biological activities. Its derivatives, particularly dicarboxamides, have shown promise in the field of anticancer research.

Precursor for Bioactive Dicarboxamide Derivatives

The ester groups of this compound can be readily converted to amides through condensation reactions with various amines. This allows for the generation of a diverse library of dicarboxamide derivatives. These derivatives have been investigated for their potential as antimicrobial and anticancer agents.

Synthesis of Dicarboxamide Derivatives

Caption: Synthesis of dicarboxamide derivatives from the title compound.

Interaction with G-Quadruplex DNA

Derivatives of 4-methoxypyridine-2,6-dicarboxylic acid have been shown to stabilize G-quadruplex DNA structures.[6] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions. The stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overactive in many cancer cells, leading to cellular senescence and apoptosis. This makes these compounds promising candidates for the development of novel anticancer therapies.

Logical Relationship for Anticancer Activity

Caption: Mechanism of anticancer activity via G-quadruplex stabilization.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the biological activity of its derivatives, particularly in the context of anticancer research through G-quadruplex DNA stabilization, highlight its importance for researchers and scientists. Further exploration of the structure-activity relationships of its derivatives is warranted to develop more potent and selective therapeutic agents.

References

- 1. View of A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate [mjcce.org.mk]

- 2. [PDF] A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Dimethyl 4-methoxypyridine-2,6-dicarboxylate Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of starting materials for dimethyl 4-methoxypyridine-2,6-dicarboxylate, a key intermediate in pharmaceutical and materials science research. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient and reproducible synthesis of this important compound.

Introduction

This compound is a versatile building block characterized by a pyridine core functionalized with two methoxycarbonyl groups and a methoxy group. This substitution pattern makes it an attractive precursor for the synthesis of a variety of complex molecules, including pharmacologically active agents and functional materials. The synthesis of this target molecule typically proceeds through a multi-step sequence starting from readily available commodity chemicals. The key strategic bond formations involve the construction of the pyridine ring, followed by esterification and etherification.

Overall Synthetic Strategy

The most common and efficient synthetic route to this compound commences with the synthesis of 4-hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid. This is followed by a two-step functional group modification: esterification of the carboxylic acid groups to their corresponding methyl esters, and subsequent methylation of the hydroxyl group to a methoxy ether.

Caption: Overall synthetic workflow for this compound.

Data Presentation: Summary of Reactions and Yields

The following table summarizes the key transformations, reaction conditions, and reported yields for the synthesis of this compound and its precursors.

| Step | Reaction | Starting Material(s) | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of Chelidonic Acid | Diethyl oxalate, Acetone | Sodium ethoxide | Ethanol | 70 | 2 | High |

| 2 | Synthesis of Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid)[1][2] | Chelidonic acid | Aqueous Ammonia (30%) | Water | 0 to RT | 48 | 98 |

| 3 | Esterification to Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | 4-Hydroxypyridine-2,6-dicarboxylic acid | Methanol, Sulfuric acid (catalytic) | Methanol | Reflux | 3 | ~82 |

| 4 | Methylation to this compound | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Methyl iodide, a suitable base (e.g., NaH) | Anhydrous DMF | RT | - | - |

Note: Yields can vary based on reaction scale and purification methods. The yield for step 4 is not explicitly reported in the searched literature for this specific substrate and represents a general expectation for this type of reaction.

Experimental Protocols

Synthesis of Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid)

This procedure follows a well-established two-step process starting from diethyl oxalate and acetone to first form chelidonic acid, which is then converted to chelidamic acid.

Step 1: Synthesis of Chelidonic Acid

-

Materials: Diethyl oxalate, Acetone, Sodium ethoxide, Ethanol, Hydrochloric acid.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.

-

A mixture of diethyl oxalate and acetone is added dropwise to the sodium ethoxide solution.

-

The reaction mixture is heated to 70°C for 2 hours.

-

After cooling, the reaction is quenched by the addition of hydrochloric acid to precipitate the chelidonic acid.

-

The crude product is filtered, washed with cold water, and dried.

-

Step 2: Synthesis of Chelidamic Acid [1][2]

-

Materials: Chelidonic acid, 30% Aqueous ammonia, Concentrated hydrochloric acid, Activated carbon.

-

Procedure:

-

To a suspension of chelidonic acid (e.g., 41.8 g) in a suitable reaction vessel, 425 mL of 30% aqueous ammonia is added dropwise at 0°C over a period of 1 hour.[2]

-

The resulting suspension is stirred at room temperature for 48 hours.[2]

-

Excess ammonia is removed under reduced pressure.

-

The residue is refluxed with water and activated carbon for 15 minutes for decolorization.[1]

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1.[1]

-

The precipitated white solid, chelidamic acid, is collected by filtration, washed with cold water, and dried under vacuum. A high yield of 98% is typically obtained.[2]

-

Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

This step involves the Fischer esterification of the dicarboxylic acid.

Caption: Key steps in the Fischer esterification of chelidamic acid.

-

Materials: 4-Hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), Anhydrous methanol, Concentrated sulfuric acid.

-

Procedure:

-

To a suspension of chelidamic acid (e.g., 10 g) in anhydrous methanol (e.g., 200 mL), a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) is carefully added.

-

The mixture is heated to reflux and stirred for 3 hours.

-

After cooling, the solvent is removed under reduced pressure to yield the crude product.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the dimethyl ester as a white solid. A yield of approximately 82% can be expected.

-

Synthesis of this compound

The final step is the methylation of the 4-hydroxy group, which can be achieved via a Williamson ether synthesis.

Caption: Williamson ether synthesis for the methylation of the 4-hydroxy group.

-

Materials: Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, Sodium hydride (or another suitable base), Methyl iodide, Anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a solution of dimethyl 4-hydroxypyridine-2,6-dicarboxylate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0°C.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Methyl iodide is then added dropwise at 0°C, and the reaction is allowed to proceed at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

-

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable intermediate for their scientific endeavors. The provided quantitative data and experimental details are intended to support the successful implementation of these synthetic procedures in a laboratory setting. Careful execution of each step, particularly with respect to anhydrous conditions where specified, is crucial for achieving high yields and purity.

References

"dimethyl 4-methoxypyridine-2,6-dicarboxylate" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl 4-methoxypyridine-2,6-dicarboxylate (CAS No. 19872-93-6). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | s | 2H | H-3, H-5 |

| 4.00 | s | 3H | OCH₃ (at C-4) |

| 3.95 | s | 6H | COOCH₃ (at C-2, C-6) |

Note: Data interpreted from the spectrum available on SpectraBase, accessed via PubChem.[1]

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch (aromatic and methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester and ether) |

Note: Key absorptions interpreted from the gas-phase IR spectrum available in the NIST WebBook.

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched resources. |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in the searched resources. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.

-

Data Acquisition: The prepared sample is transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: Standard parameters for a one-dimensional proton NMR experiment are used. This includes setting the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure for Solid Samples (Thin Film Method):

-

Sample Preparation: A small amount of the solid compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for an organic molecule.

Caption: A diagram showing how different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.

References

"dimethyl 4-methoxypyridine-2,6-dicarboxylate" solubility in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of dimethyl 4-methoxypyridine-2,6-dicarboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for determining its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a pyridine derivative with potential applications in the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmaceutical compounds.[1] Understanding its solubility in various organic solvents is crucial for its effective use in reaction setups, purification processes, and formulation development. This guide outlines the theoretical solubility profile and provides practical methods for its empirical determination.

Chemical Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C10H11NO5[1]

-

Molecular Weight: 225.20 g/mol [1]

-

Appearance: Expected to be a solid at room temperature.

The structure features a polar pyridine ring, two ester functional groups, and a methoxy group. The presence of these polar groups suggests that it will have some degree of solubility in polar organic solvents. However, the overall size and the presence of nonpolar hydrocarbon portions will influence its solubility in a range of solvents.

Predicted Solubility Profile

The molecule possesses both polar (pyridine nitrogen, ester carbonyls, methoxy oxygen) and non-polar (methyl groups, aromatic ring) regions. This amphiphilic nature suggests a degree of solubility in a range of solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nature of these solvents can interact with the polar functional groups of the compound. |

| Polar Protic | Methanol, Ethanol | Likely Soluble | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the compound. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | These solvents are of intermediate polarity and are often effective for dissolving a wide range of organic compounds. A related compound, dimethyl 2,6-pyridinedicarboxylate, has been reported to be soluble in chloroform. |

| Non-polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Aqueous | Water | Likely Sparingly Soluble to Insoluble | While the molecule has polar groups, the lack of readily ionizable protons and the presence of hydrophobic regions may limit its water solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of this compound into a small, clean, and dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with secure caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific solubility data for this compound is not widely published, its molecular structure suggests it is most likely soluble in polar aprotic and polar protic organic solvents, and less soluble in non-polar and aqueous media. For precise applications, it is highly recommended that researchers perform experimental solubility testing. The protocols provided in this guide offer a systematic approach to determining both qualitative and quantitative solubility, enabling the informed use of this compound in various research and development settings.

References

In-Depth Technical Guide: Chemical Stability and Storage of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for dimethyl 4-methoxypyridine-2,6-dicarboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work.

Chemical and Physical Properties

This compound is a pyridine derivative with the molecular formula C₁₀H₁₁NO₅. A summary of its key chemical and physical properties is presented in Table 1. While extensive experimental data for this specific molecule is not publicly available, the information provided is based on data from suppliers and predictions from its structural analogues.

| Property | Value | Source |

| Molecular Weight | 225.2 g/mol | ChemicalBook |

| Melting Point | 222.5-223.5 °C | ChemicalBook |

| Boiling Point (Predicted) | 360.9±37.0 °C | ChemicalBook |

| Density (Predicted) | 1.234±0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 0.29±0.10 | ChemicalBook |

| Appearance | White to pale cream crystals or powder | Thermo Scientific Chemicals[1] |

| Solubility | Soluble in organic solvents such as ethyl acetate and alcohol; poor solubility in water. |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and stability of this compound. Based on safety data sheets for structurally related compounds, the following conditions are recommended:

-

Temperature: Store in a cool, dry place.[2][3] For long-term stability, refrigeration (2-8 °C) is advisable. For solid chelidamic acid, a related compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[4]

-

Light: Protect from light, especially UV light, to prevent photolytic degradation.[4] Containers should be opaque or stored in a dark environment.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Keep containers tightly closed to prevent moisture absorption, which can lead to hydrolysis.[2][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2][5]

When handling, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[2][3]

Potential Degradation Pathways

Based on the functional groups present in this compound (a 4-methoxy-substituted pyridine ring and two methyl ester groups), the compound is susceptible to degradation through several pathways: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The ester functional groups are the most likely sites for hydrolytic attack, which can be catalyzed by both acids and bases. This would lead to the formation of the corresponding mono-ester and ultimately the dicarboxylic acid.

Oxidative Degradation

The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides. The methoxy group can also be a site of oxidative attack.

Photolytic Degradation

Pyridine derivatives are known to be sensitive to light. Photodegradation can lead to complex reaction pathways, including rearrangement and cleavage of the pyridine ring.

Experimental Protocols for Stability Testing

To thoroughly assess the chemical stability of this compound, a forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The goal of these studies is to generate degradation products to establish the degradation pathways and to develop and validate a stability-indicating analytical method.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

References

- 1. Dimethyl pyridine-2,6-dicarboxylate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Chelidamic acid(138-60-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Genesis of a Key Biomolecule: A Technical History of Pyridine-2,6-dicarboxylates

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery and history of pyridine-2,6-dicarboxylates, commonly known as dipicolinates or dipicolinic acid (DPA). From its first chemical synthesis to its identification as a crucial component of bacterial endospores, this guide provides a comprehensive overview of the foundational research that has paved the way for its current applications in medicine, sterilization, and materials science.

Introduction

Pyridine-2,6-dicarboxylic acid, a heterocyclic dicarboxylic acid, has a rich history intertwined with both synthetic chemistry and microbiology. Its unique properties, including its ability to form stable complexes with divalent cations and its significant role in the heat resistance of bacterial spores, have made it a subject of intense scientific scrutiny for nearly a century. This document traces the key milestones in the journey of understanding this remarkable molecule.

Early Chemical Synthesis: The Dawn of Dipicolinate Chemistry

The first successful chemical synthesis of pyridine-2,6-dicarboxylic acid was a landmark achievement that opened the door to further investigation of its properties and potential applications.

The Pioneering Synthesis by Singer and McElvain (1935)

The inaugural synthesis of dipicolinic acid is credited to Alvin W. Singer and S.M. McElvain in 1935. Their method involved the oxidation of 2,6-dimethylpyridine (also known as 2,6-lutidine) using potassium permanganate (KMnO₄). This foundational work provided the first reliable method for obtaining the compound in the laboratory.[1]

Key Quantitative Data from Early Syntheses

| Year | Researchers | Starting Material | Oxidizing Agent | Yield (%) |

| 1935 | Singer and McElvain | 2,6-Dimethylpyridine | Potassium Permanganate | 64 |

Discovery in Bacterial Spores: A Paradigm Shift

A pivotal moment in the history of dipicolinic acid was its discovery as a natural product within bacterial endospores. This finding not only revealed a biological role for the compound but also explained the remarkable resilience of these dormant life forms.

Powell's Landmark Isolation (1953)

In 1953, J.F. Powell published a groundbreaking paper detailing the isolation of a substance from the spores of Bacillus megaterium that was subsequently identified as pyridine-2,6-dicarboxylic acid.[2][3][4][5] This discovery was significant as it established for the first time that this compound was a natural product and hinted at its biological importance. Powell's work demonstrated that this compound accounted for a substantial portion of the spore's dry weight.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the history of pyridine-2,6-dicarboxylates.

First Chemical Synthesis: Oxidation of 2,6-Dimethylpyridine (Adapted from historical accounts of Singer and McElvain, 1935)

Objective: To synthesize pyridine-2,6-dicarboxylic acid by the oxidation of 2,6-dimethylpyridine.

Materials:

-

2,6-Dimethylpyridine (2,6-Lutidine)

-

Potassium Permanganate (KMnO₄)

-

Water

-

Hydrochloric Acid (HCl)

-

Sodium Bisulfite (NaHSO₃) (for quenching)

-

Filtration apparatus

-

Recrystallization solvents (e.g., water or ethanol)

Procedure:

-

A solution of 2,6-dimethylpyridine is prepared in water.

-

Potassium permanganate is gradually added to the solution while stirring. The reaction is typically carried out at an elevated temperature to facilitate the oxidation.

-

The reaction mixture is refluxed for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

After cooling, the manganese dioxide (MnO₂) precipitate is removed by filtration.

-

The filtrate is concentrated by evaporation.

-

The concentrated solution is acidified with hydrochloric acid to precipitate the crude dipicolinic acid.

-

The crude product is collected by filtration and washed with cold water.

-

For purification, the crude acid is recrystallized from a suitable solvent, such as hot water or ethanol, to yield pure pyridine-2,6-dicarboxylic acid.

Isolation from Bacillus megaterium Spores (Adapted from Powell, 1953)

Objective: To isolate and identify dipicolinic acid from the spores of Bacillus megaterium.

Materials:

-

Spores of Bacillus megaterium

-

Distilled water

-

Autoclave or other means of inducing germination and release of spore contents

-

Centrifuge

-

Freeze-dryer (lyophilizer)

-

Solvents for extraction and chromatography

-

Spectrophotometer for UV analysis

-

Reagents for chemical tests (e.g., ferrous sulfate)

Procedure:

-

A dense suspension of Bacillus megaterium spores is prepared in distilled water.

-

The spore suspension is treated to induce the release of their contents. Powell used methods such as autoclaving to achieve this.

-

The mixture is then centrifuged to pellet the spore debris.

-

The supernatant, containing the released cellular components, is carefully collected.

-

The supernatant is freeze-dried to obtain a solid exudate.

-

The freeze-dried exudate is then subjected to further purification steps. Powell noted that the substance is acidic and exists as a sparingly soluble calcium salt in the exudate.

-

The material is purified, which can involve precipitation and recrystallization.

-

The purified compound is then subjected to a series of analytical tests for identification. Powell used techniques including:

-

Ultraviolet (UV) Absorption Spectroscopy: The compound exhibited a characteristic UV absorption spectrum.

-

Chemical Tests: A strong orange-yellow color was observed with ferrous sulfate (FeSO₄), indicating the presence of a carboxyl group in the α-position to the nitrogen atom in the pyridine ring.[2]

-

Elemental Analysis: The percentage composition of carbon, hydrogen, and nitrogen was determined.

-

Melting Point Determination: The melting point of the isolated compound was compared with that of a synthetically prepared sample of dipicolinic acid.

-

Derivative Formation: The dimethyl ester of the isolated compound was prepared and its melting point was compared with that of the dimethyl ester of authentic dipicolinic acid.

-

Visualizing the Historical Workflow

The following diagram illustrates the pioneering chemical synthesis of pyridine-2,6-dicarboxylic acid.

Caption: The chemical synthesis of dipicolinic acid as first reported in 1935.

Conclusion

The dual discovery of pyridine-2,6-dicarboxylates, first as a product of chemical ingenuity and later as a key player in the survival of bacterial life, highlights the dynamic interplay between chemistry and biology. The foundational work of pioneers like Singer, McElvain, and Powell laid the groundwork for decades of research into the synthesis, properties, and applications of this versatile molecule. Understanding this history is crucial for today's researchers who continue to explore the potential of dipicolinates in diverse fields, from combating bacterial resistance to developing novel materials.

References

- 1. ht.bloomtechz.com [ht.bloomtechz.com]

- 2. scispace.com [scispace.com]

- 3. Isolation of dipicolinic acid (pyridine-2:6-dicarboxylic acid) from spores of Bacillus megatherium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. Isolation of dipicolinic acid (pyridine-2:6-dicarboxylic acid) from spores of Bacillus megatherium - PMC [pmc.ncbi.nlm.nih.gov]

"dimethyl 4-methoxypyridine-2,6-dicarboxylate" physical properties melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

Section 1: Physical Properties of Dimethyl 4-methoxypyridine-2,6-dicarboxylate

Precise experimental values for the melting and boiling points of this compound are not prominently reported in publicly accessible chemical literature and databases. However, computed data from resources such as PubChem provide theoretical estimates. It is crucial for research and development purposes to determine these values experimentally.

Table 1: Computed and General Physical Properties

| Property | Value/Information | Source |

| Melting Point | Experimental data not available. | - |

| Boiling Point | Experimental data not available. | - |

| Molecular Formula | C₁₀H₁₁NO₅ | PubChem[1] |

| Molecular Weight | 225.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19872-93-6 | PubChem[1] |

Section 2: Experimental Protocols for Physical Property Determination

The determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry crystalline this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Section 3: Synthesis and Chemical Context

Pyridine dicarboxylic acid derivatives are significant in various chemical and pharmaceutical applications. The synthesis of these compounds often involves multi-step processes.

A general workflow for the synthesis of a pyridine dicarboxylate derivative might involve the formation of the pyridine ring followed by modification of the substituent groups.

Caption: A generalized workflow for the synthesis of dimethyl pyridine-dicarboxylate derivatives.

Section 4: Relevance in Drug Discovery and Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility, bioavailability, and interaction with biological targets.

The introduction of methoxy and dicarboxylate groups can significantly modulate the electronic properties, lipophilicity, and binding interactions of the parent pyridine scaffold. These modifications are crucial in the drug design process to optimize potency, selectivity, and pharmacokinetic properties.

References

Dimethyl 4-Methoxypyridine-2,6-dicarboxylate: A Technical Review for Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Dimethyl 4-methoxypyridine-2,6-dicarboxylate is a heterocyclic organic compound featuring a central pyridine ring substituted with two methoxycarbonyl groups at the 2 and 6 positions and a methoxy group at the 4 position. This molecule belongs to the broader class of pyridine-2,6-dicarboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1] The pyridine-2,6-dicarboxylate core is a well-known chelating agent for various metal ions and its derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in drug discovery.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 19872-93-6 | PubChem[2] |

| Molecular Formula | C10H11NO5 | PubChem[2] |

| Molecular Weight | 225.20 g/mol | PubChem[2] |

| Canonical SMILES | COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | PubChem[2] |

| InChI Key | NFIRNYBABWFVNL-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the primary literature, a plausible and chemically sound synthetic route can be proposed based on the synthesis of its precursors and related compounds. A likely pathway involves the nucleophilic aromatic substitution of a suitable leaving group, such as a chloro group, at the 4-position of a pyridine-2,6-dicarboxylate scaffold with a methoxide source.

A key intermediate for this proposed synthesis is dimethyl 4-chloropyridine-2,6-dicarboxylate. The synthesis of this precursor has been described, starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from the commercially available chelidamic acid.

Step 1: Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate

This step involves the conversion of the hydroxyl group of chelidamic acid to a chloro group and subsequent esterification of the carboxylic acids. While a direct one-pot conversion is not explicitly detailed, a multi-step approach via the formation of 4-chloropyridine-2,6-dicarbonyl dichloride is a viable route. A convenient multigram synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride has been reported.[3] This can then be reacted with methanol to yield the desired dimethyl ester.

Experimental Protocol (Adapted from related syntheses):

-

Chlorination of Chelidamic Acid: Chelidamic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 4-chloropyridine-2,6-dicarbonyl dichloride.[3]

-

Esterification: The resulting diacyl chloride is then carefully reacted with anhydrous methanol in the presence of a non-nucleophilic base to yield dimethyl 4-chloropyridine-2,6-dicarboxylate.

Step 2: Nucleophilic Aromatic Substitution to form this compound

Proposed Experimental Protocol:

-

To a solution of dimethyl 4-chloropyridine-2,6-dicarboxylate in anhydrous methanol, add a solution of sodium methoxide in methanol.

-

The reaction mixture is stirred, likely at an elevated temperature, and monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthetic workflow for this compound.

Spectroscopic Data

Expected ¹H NMR Signals (in CDCl₃):

-

A singlet for the two equivalent aromatic protons on the pyridine ring.

-

A singlet for the methoxy protons at the 4-position.

-

A singlet for the six equivalent protons of the two methoxycarbonyl groups.

Expected ¹³C NMR Signals (in CDCl₃):

-

Signals for the quaternary carbons of the pyridine ring.

-

Signals for the CH carbons of the pyridine ring.

-

A signal for the methoxy carbon.

-

A signal for the ester carbonyl carbons.

-

A signal for the ester methoxy carbons.

Expected IR Spectral Data (KBr pellet):

-

Strong absorption bands corresponding to the C=O stretching of the ester groups.

-

Bands corresponding to C-O stretching of the ester and ether groups.

-

Aromatic C-H and C=C/C=N stretching vibrations.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific published data on the biological activity of this compound. However, the pyridine-2,6-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities.

The pyridine-2,6-dicarboxamide moiety, which can be synthesized from the corresponding dicarboxylate, is an excellent chelating agent for metal ions and has been incorporated into molecules with antimicrobial and anticancer properties.[1] The ability of these compounds to interact with biological targets is often attributed to their rigid structure and the presence of hydrogen bond donors and acceptors.

Given the established biological relevance of the parent scaffold, this compound represents a valuable starting point for the synthesis of novel compounds for biological screening. The methoxy group at the 4-position can influence the electronic properties and conformation of the molecule, potentially leading to new structure-activity relationships.

Future Research Directions

The current literature on this compound presents several opportunities for further research:

-

Development and Publication of a Detailed Synthetic Protocol: A robust and well-characterized synthesis of this compound would be of great value to the research community.

-

Comprehensive Spectroscopic and Structural Analysis: Full characterization using modern analytical techniques, including 1D and 2D NMR, mass spectrometry, and single-crystal X-ray diffraction, would provide a definitive structural understanding.

-

Exploration of Biological Activity: Screening of this compound and its derivatives against a range of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications.

-

Synthesis of Derivatives: The ester functionalities provide a handle for the synthesis of a library of derivatives, such as amides and other esters, which could be explored for their biological properties.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of drug discovery. While specific data on its synthesis and biological activity are currently limited in the public domain, its structural relationship to the biologically relevant pyridine-2,6-dicarboxylic acid scaffold suggests that it is a promising building block for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient synthesis of dimethyl 4-methoxypyridine-2,6-dicarboxylate. The synthesis is presented as a two-step process commencing with the chlorination of dimethyl 4-hydroxypyridine-2,6-dicarboxylate to yield the key intermediate, dimethyl 4-chloropyridine-2,6-dicarboxylate. This intermediate is subsequently converted to the final product via a nucleophilic aromatic substitution reaction with sodium methoxide. A primary focus of these notes is the application of microwave-assisted heating to significantly accelerate the methoxylation step, offering a rapid and efficient alternative to conventional heating methods. Comparative data and detailed protocols for both synthetic steps are provided to enable researchers to replicate and adapt these procedures.

Introduction

Pyridine dicarboxylates are important structural motifs in medicinal chemistry and materials science. The 4-methoxy substituted derivative, in particular, serves as a valuable building block for more complex molecules. Traditional synthetic routes to such compounds can be time-consuming. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and purities in shorter timeframes.[1][2] This document outlines a reliable two-step synthesis for this compound, highlighting a microwave-assisted protocol for the final methoxylation step.

Synthesis Overview

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Synthesis of Dimethyl 4-Chloropyridine-2,6-dicarboxylate: The precursor, dimethyl 4-hydroxypyridine-2,6-dicarboxylate, is chlorinated to produce dimethyl 4-chloropyridine-2,6-dicarboxylate.

-

Step 2: Microwave-Assisted Methoxylation: The chloro-intermediate undergoes a nucleophilic aromatic substitution with sodium methoxide under microwave irradiation to yield the final product, this compound. A conventional heating method is also presented for comparison.

Data Presentation

Table 1: Reagents for the Synthesis of Dimethyl 4-Chloropyridine-2,6-dicarboxylate

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | C₉H₉NO₅ | 211.17 | 5.00 | 23.68 | 1.0 |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10.90 (6.6 mL) | 71.04 | 3.0 |

| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

Table 2: Reaction Conditions for the Synthesis of Dimethyl 4-Chloropyridine-2,6-dicarboxylate

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 40°C) |

| Reaction Time | 4 hours |

| Work-up Procedure | Aqueous quench, extraction |

| Expected Yield | 75-85% |

Table 3: Reagents for the Synthesis of this compound

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| Dimethyl 4-chloropyridine-2,6-dicarboxylate | C₉H₈ClNO₄ | 229.62 | 2.00 | 8.71 | 1.0 |

| Sodium methoxide | CH₃ONa | 54.02 | 0.71 | 13.07 | 1.5 |

| Methanol (solvent) | CH₃OH | 32.04 | 25 mL | - | - |

Table 4: Comparative Reaction Conditions for the Methoxylation Step

| Parameter | Microwave-Assisted Method | Conventional Heating Method |

| Reaction Temperature | 120°C | Reflux (approx. 65°C) |

| Reaction Time | 15 minutes | 6 hours |

| Work-up Procedure | Solvent evaporation, extraction | Solvent evaporation, extraction |

| Expected Yield | 85-95% | 70-80% |

Experimental Protocols

Step 1: Synthesis of Dimethyl 4-Chloropyridine-2,6-dicarboxylate

Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5.00 g, 23.68 mmol)

-

Phosphorus oxychloride (POCl₃) (6.6 mL, 71.04 mmol)

-

Dichloromethane (DCM), anhydrous (100 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL) with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5.00 g, 23.68 mmol) and anhydrous dichloromethane (100 mL).

-

Stir the suspension and carefully add phosphorus oxychloride (6.6 mL, 71.04 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford dimethyl 4-chloropyridine-2,6-dicarboxylate as a solid.

Step 2: Microwave-Assisted Synthesis of this compound

Materials:

-

Dimethyl 4-chloropyridine-2,6-dicarboxylate (2.00 g, 8.71 mmol)

-

Sodium methoxide (0.71 g, 13.07 mmol)

-

Methanol, anhydrous (25 mL)

-

Microwave synthesis reactor

-

Microwave-safe reaction vessel (10-20 mL) with a magnetic stir bar

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Place dimethyl 4-chloropyridine-2,6-dicarboxylate (2.00 g, 8.71 mmol) and a magnetic stir bar into a 10-20 mL microwave-safe reaction vessel.

-

Add anhydrous methanol (25 mL) to the vessel, followed by the careful addition of sodium methoxide (0.71 g, 13.07 mmol).

-

Seal the vessel and place it in the microwave synthesis reactor.

-

Irradiate the reaction mixture at 120°C for 15 minutes with stirring.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Alternative Conventional Heating Protocol for Step 2

-

In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 4-chloropyridine-2,6-dicarboxylate (2.00 g, 8.71 mmol) in anhydrous methanol (25 mL).

-

Add sodium methoxide (0.71 g, 13.07 mmol) to the solution.

-

Heat the mixture to reflux (approximately 65°C) for 6 hours.

-

Follow the work-up and purification procedure as described in steps 6-9 of the microwave-assisted protocol.

Visualizations

Caption: Experimental workflow for the two-step synthesis.

Caption: Overall two-step reaction scheme.

References

Application Notes and Protocols for the Purification of Dimethyl 4-methoxypyridine-2,6-dicarboxylate by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of dimethyl 4-methoxypyridine-2,6-dicarboxylate via recrystallization. The protocol details a systematic approach to solvent selection, the recrystallization procedure, and methods for assessing purity. The information presented is intended to enable researchers to obtain high-purity material suitable for downstream applications in medicinal chemistry and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this starting material is critical for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of biological data. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. This method is highly effective for removing minor impurities and obtaining crystalline material of high purity.

Purification Strategy Overview

The primary method for the purification of solid organic compounds, such as this compound, is recrystallization. This technique is favored for its efficiency in removing small quantities of impurities from a solid sample. The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit poor solubility for the target compound at room temperature but high solubility at an elevated temperature.

Alternative purification methods, such as column chromatography, can also be employed, particularly for separating complex mixtures or when impurities have similar solubility profiles to the desired compound.[1][2][3]

Experimental Protocols

The selection of an appropriate solvent is paramount for effective recrystallization. A systematic screening of solvents with varying polarities should be conducted on a small scale to identify the optimal solvent or solvent mixture.

Protocol for Solvent Screening:

-

Place approximately 20-30 mg of crude this compound into several test tubes.

-

Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube while adding the solvent dropwise until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Evaluate the quality and quantity of the crystals formed.

Table 1: Hypothetical Solvent Screening Data for this compound

| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Remarks |

| Methanol | Sparingly Soluble | Highly Soluble | Good, well-defined needles | A promising candidate for single-solvent recrystallization. |

| Ethanol | Sparingly Soluble | Highly Soluble | Good, well-defined prisms | Similar to methanol, a viable option.[4] |

| Water | Insoluble | Sparingly Soluble | Poor, slow crystallization | Not an ideal single solvent due to low solubility at boiling. |

| Ethyl Acetate | Soluble | Highly Soluble | Poor, oiling out observed | Unsuitable as a single solvent due to high room temperature solubility. |

| Toluene | Insoluble | Sparingly Soluble | Very slow crystallization | Inadequate solubility even at elevated temperatures. |

| Dichloromethane | Soluble | Highly Soluble | No crystal formation | Unsuitable due to high solubility at room temperature. |

| Acetone/Water | Sparingly Soluble | Highly Soluble | Good, fine needles | A potential mixed-solvent system. |

Based on the hypothetical screening, methanol and ethanol are the most promising single solvents for the recrystallization of this compound.

This protocol outlines the procedure for the recrystallization of this compound from methanol.

Materials and Equipment:

-

Crude this compound

-

Methanol (reagent grade)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Vacuum source

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol, enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more methanol in small portions until the solid completely dissolves at the boiling point of the solvent.[2] Avoid adding an excess of solvent to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2][5] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2][5]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

-

Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.[2]

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Data Presentation

The effectiveness of the purification can be quantified by comparing the purity of the material before and after recrystallization, as well as the overall yield of the process.

Table 2: Hypothetical Purification and Yield Data

| Parameter | Before Recrystallization | After Recrystallization |

| Purity (by HPLC) | 95.2% | >99.5% |

| Appearance | Off-white powder | White crystalline solid |

| Yield | N/A | 85-95% |

| Melting Point | 120-123 °C | 124-125 °C |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

Table 3: Common Issues and Solutions in Recrystallization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is saturated before cooling.[2] |

| The solution was not cooled sufficiently. | Allow adequate time for cooling and use an ice bath to maximize crystallization.[2] | |

| Oiling Out | The solution is supersaturated, or the compound is melting in the hot solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent system. |

| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and attempt to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. |

| Impure Product | Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |

| Inefficient washing. | Ensure the crystals are washed with a small amount of ice-cold solvent to remove adhering impurities.[2] |

References

Application Note: High-Purity Isolation of Dimethyl 4-methoxypyridine-2,6-dicarboxylate using Flash Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient flash column chromatography protocol for the purification of dimethyl 4-methoxypyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The described method utilizes a silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase, consistently yielding the target compound with high purity. This protocol is designed to be a reliable starting point for researchers requiring a purified sample of this compound for subsequent synthetic steps or biological screening.

Introduction

This compound is a pyridine dicarboxylic acid derivative with a molecular formula of C10H11NO5 and a molecular weight of 225.20 g/mol [1][2]. Its structure, featuring a substituted pyridine core, makes it a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is crucial for the success of subsequent reactions and the integrity of final products. While recrystallization is a common purification technique, flash column chromatography offers a more versatile and often more effective method for removing closely related impurities. This document provides a detailed, step-by-step protocol for the purification of this compound using flash column chromatography.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 19872-93-6 | [1] |

| Molecular Formula | C10H11NO5 | [1][2] |

| Molecular Weight | 225.20 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography (column size, solvent volumes) may be necessary for different sample quantities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

n-Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (DCM)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass column for chromatography (e.g., 40-60 mm diameter)

-

Separatory funnel or gradient mixer

-

Fraction collector or collection tubes

-

Rotary evaporator

Procedure:

-

TLC Analysis of Crude Material:

-

Dissolve a small amount of the crude product in dichloromethane.

-

Spot the solution on a TLC plate.

-

Develop the TLC plate using a mobile phase of 30% ethyl acetate in hexane.

-

Visualize the spots under UV light (254 nm). The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) of the product and impurities.

-

-

Column Preparation (Slurry Packing Method):

-

Prepare a slurry of silica gel in n-hexane (approximately 100 g of silica for 1 g of crude product).

-

Secure the chromatography column in a vertical position and add a small layer of sand to the bottom.

-

Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

-

Once the silica has settled, add another thin layer of sand on top of the silica bed.

-

Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane (e.g., 2-3 mL).

-

In a separate flask, add a small amount of silica gel (approx. 2-3 g) and the dissolved crude product.

-

Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry loading method.

-

Carefully add the silica-adsorbed sample to the top of the prepared column.

-

-

Elution:

-

Carefully add the initial mobile phase (e.g., 10% ethyl acetate in hexane) to the column.

-

Begin collecting fractions.

-

Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is as follows:

-

2 column volumes of 10% Ethyl Acetate / Hexane

-

5 column volumes of 20% Ethyl Acetate / Hexane

-

5 column volumes of 30% Ethyl Acetate / Hexane

-

2 column volumes of 40% Ethyl Acetate / Hexane

-

-

Monitor the elution of the compound by TLC analysis of the collected fractions.

-

-

Fraction Analysis and Product Isolation:

-

Spot every few fractions on a TLC plate and develop it in the appropriate mobile phase (e.g., 30% ethyl acetate in hexane).

-

Combine the fractions that contain the pure product.

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

-

Determine the yield and characterize the purified product by appropriate analytical methods (e.g., NMR, MS).

-

Quantitative Data Summary

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | n-Hexane and Ethyl Acetate |

| Elution Mode | Gradient Elution |

| Initial Mobile Phase Composition | 10% Ethyl Acetate in n-Hexane |

| Final Mobile Phase Composition | 40% Ethyl Acetate in n-Hexane |

| Typical Rf of Product (30% EtOAc/Hexane) | ~0.4 - 0.5 |

| Loading Method | Dry Loading |

| Detection Method | UV visualization at 254 nm |

Workflow Diagram

Caption: Experimental workflow for the column chromatography purification.

Conclusion

The protocol described in this application note provides an effective method for the purification of this compound. By following these steps, researchers can obtain a high-purity sample suitable for a wide range of applications in drug discovery and materials science. The use of a gradient elution allows for efficient separation of the target compound from both less polar and more polar impurities. It is recommended to optimize the mobile phase composition based on the specific impurity profile of the crude material, as determined by preliminary TLC analysis.

References

Application Notes and Protocols: Dimethyl 4-methoxypyridine-2,6-dicarboxylate as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of dimethyl 4-methoxypyridine-2,6-dicarboxylate as a ligand in coordination chemistry. Due to the nascent stage of research on this specific ligand, this document focuses on its known coordination behavior with alkaline earth and transition metals, drawing parallels with its parent compound, 4-methoxypyridine-2,6-dicarboxylic acid, to infer potential applications.

Introduction

This compound is a tridentate ligand featuring a central pyridine ring substituted with two methoxycarbonyl groups at the 2 and 6 positions and a methoxy group at the 4-position. The pyridine nitrogen and the two carbonyl oxygen atoms act as coordination sites, allowing for the formation of stable chelate rings with metal ions. The methoxy group at the 4-position influences the electronic properties of the pyridine ring, potentially modulating the stability and reactivity of the resulting metal complexes. This ligand is a derivative of the well-studied pyridine-2,6-dicarboxylic acid (dipicolinic acid), a scaffold known for its diverse coordination chemistry and biological activities.[1]

Synthesis of the Ligand

A common route for the synthesis of this compound involves the esterification of 4-methoxypyridine-2,6-dicarboxylic acid. The dicarboxylic acid itself can be synthesized from a halogenated pyridine precursor through nucleophilic aromatic substitution with sodium methoxide, followed by hydrolysis.

Caption: Synthetic routes to this compound.

Coordination Chemistry